molecular formula C12H19N4O4PF6 B613209 Comu CAS No. 1075198-30-9

Comu

Cat. No. B613209
M. Wt: 428.27
InChI Key:
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Description

COMU is a peptide coupling reagent that is safer and more efficient . It has equal or even superior performance to HATU . It is non-explosive and does not contain a benzotriazole moiety . It is suitable for both solution phase and solid phase peptide synthesis .


Synthesis Analysis

COMU is a highly efficient coupling reagent that produces yields as good as or better than HATU . The dimethylmorpholino skeleton in COMU affords high solubility in DMF, permitting solutions to be prepared that are approximately four times as concentrated as HBTU or HATU solutions .


Molecular Structure Analysis

The empirical formula of COMU is C12H19F6N4O4P . Its molecular weight is 428.27 . The SMILES string representation of COMU is F [P-] (F) (F) (F) (F)F.CCOC (=O)C (=NO\\C (N1CCOCC1)= [N+] (/C)C)C#N .


Chemical Reactions Analysis

COMU is used in coupling reactions . It has been found to have high solubility and stability in typical solvents . It also has utmost retention of configuration with low to non-existent racemization .


Physical And Chemical Properties Analysis

COMU is a crystalline substance . It is used in coupling reactions . It has a high solubility and stability in typical solvents .

Scientific Research Applications

  • Humic Acid Particle Embedded Super Porous Gum Arabic Cryogel Network
    The study by Suner and Sahiner (2018) presents the development of a versatile super porous gum Arabic cryogel network embedded with humic acid particles. This work, conducted at Canakkale Onsekiz Mart University (COMU), highlights the potential applications of such materials in various scientific fields, including environmental and materials science (Suner & Sahiner, 2018).

  • COMU's Scientific Awards and Research Culture
    The XXXVI COMU's Scientific Awards showcase the institution's commitment to fostering a research culture among academics. This initiative, as described by Hoff and Rodrigues (2017), emphasizes the importance of nurturing research in scientific communities and the role of academic awards in promoting research excellence (Hoff & Rodrigues, 2017).

  • Congresso Medico Universitario da FMUSP - COMU
    The history and impact of the Congresso Medico Universitario da FMUSP - COMU, as outlined by Ramalho, Vasconcelos, and Cippiani (2008), demonstrate its role in contributing to medical education, stimulating scientific research, and promoting cultural integration among academics. This annual event, which began in 1982, has been instrumental in advancing medical research and education (Ramalho, Vasconcelos, & Cippiani, 2008).

  • Computer in Education (COMPU-EDU) and Scientific Evolution
    Moreno-Guerrero et al. (2022) analyze the literature on computers in the field of education (COMPU-EDU) through a bibliometric methodology. Their study reveals the significant influence of computer technology in educational research and how it shapes teaching and learning processes (Moreno-Guerrero et al., 2022).

  • Collaborative Complex Computing Environment (Com-Com)
    Petrenko (2015) discusses the Com-Com environment, which provides dynamic infrastructure and user-driven application development for computational tasks across various domains. This approach aids in creating software for high-performance computing and data mining research, showcasing its applications in scientific computing (Petrenko, 2015).

  • Pharmacy University Students' Perspectives on Scientific Research
    A study by Asdaq et al. (2022) evaluates the perspectives of pharmacy university students towards scientific research. This research highlights the importance of fostering a research environment and improving research practices among students, which is crucial for advancing scientific inquiry and education (Asdaq et al., 2022).

  • Composable Infrastructures in Academic Research
    Long et al. (2022) describe the implementation of a composable infrastructure in an academic setting to accelerate research and discovery. This system enables researchers to customize resources for various scientific applications, demonstrating the integration of technology in academic research (Long et al., 2022).

  • Teaching and Research Nexus in Turkish Academia
    The study by Çalıkoğlu, Seggie, and Uslu (2020) focuses on the interaction between teaching and research in Turkish academia, supported by COMU-BAP. This research highlights the importance of integrating teaching and research to enhance academic quality and output (Çalıkoğlu, Seggie, & Uslu, 2020).

Safety And Hazards

COMU is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDHNZNLPKYHCN-DZOOLQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F6N4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659200
Record name {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Comu

CAS RN

1075198-30-9
Record name {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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